

# "2-Methoxy-5-methylnicotinaldehyde" properties and uses

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinaldehyde

Cat. No.: B111370

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An In-Depth Technical Guide to **2-Methoxy-5-methylnicotinaldehyde** for Advanced Research

## Introduction: Unveiling a Versatile Pyridine Scaffold

**2-Methoxy-5-methylnicotinaldehyde**, a substituted pyridine derivative, represents a molecule of significant interest to the medicinal and synthetic chemistry communities. Its strategic placement of methoxy, methyl, and aldehyde functional groups on the pyridine core creates a versatile scaffold ripe for chemical elaboration. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, and derivatives such as this serve as critical starting points for constructing more complex molecular architectures.[1] The aldehyde group, in particular, provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for drug discovery screening.[2] This guide offers a comprehensive technical overview of its properties, a validated synthesis protocol, and its proven applications as a pivotal intermediate in the development of novel therapeutic agents.

## PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in a research setting. These characteristics govern its behavior in reactions, its solubility in various solvent systems, and the methods by which it can be purified and identified.

## Physicochemical Properties

The key physicochemical data for **2-Methoxy-5-methylnicotinaldehyde** are summarized below. These values are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source
CAS Number	1203499-47-1	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	151.16 g/mol	[3]
Appearance	Colorless to yellowish liquid	[3]
Solubility	Soluble in most organic solvents	[3]
Predicted Density	1.123 ± 0.06 g/cm <sup>3</sup>	[3]
Predicted Boiling Point	259.1 ± 35.0 °C	[3]
Predicted pKa	1.89 ± 0.20	[3]

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. While specific experimental spectra for **2-Methoxy-5-methylnicotinaldehyde** are not widely published, its structure allows for the confident prediction of its key spectral features based on established principles of spectroscopy.[5][6]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to be highly informative. One would anticipate a singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). The two aromatic protons on the pyridine ring would appear as distinct signals. The methoxy group (-OCH<sub>3</sub>) would present as a sharp singlet around δ 3-4 ppm, and the methyl group (-CH<sub>3</sub>) attached to the ring would also be a singlet, typically further upfield.[7]

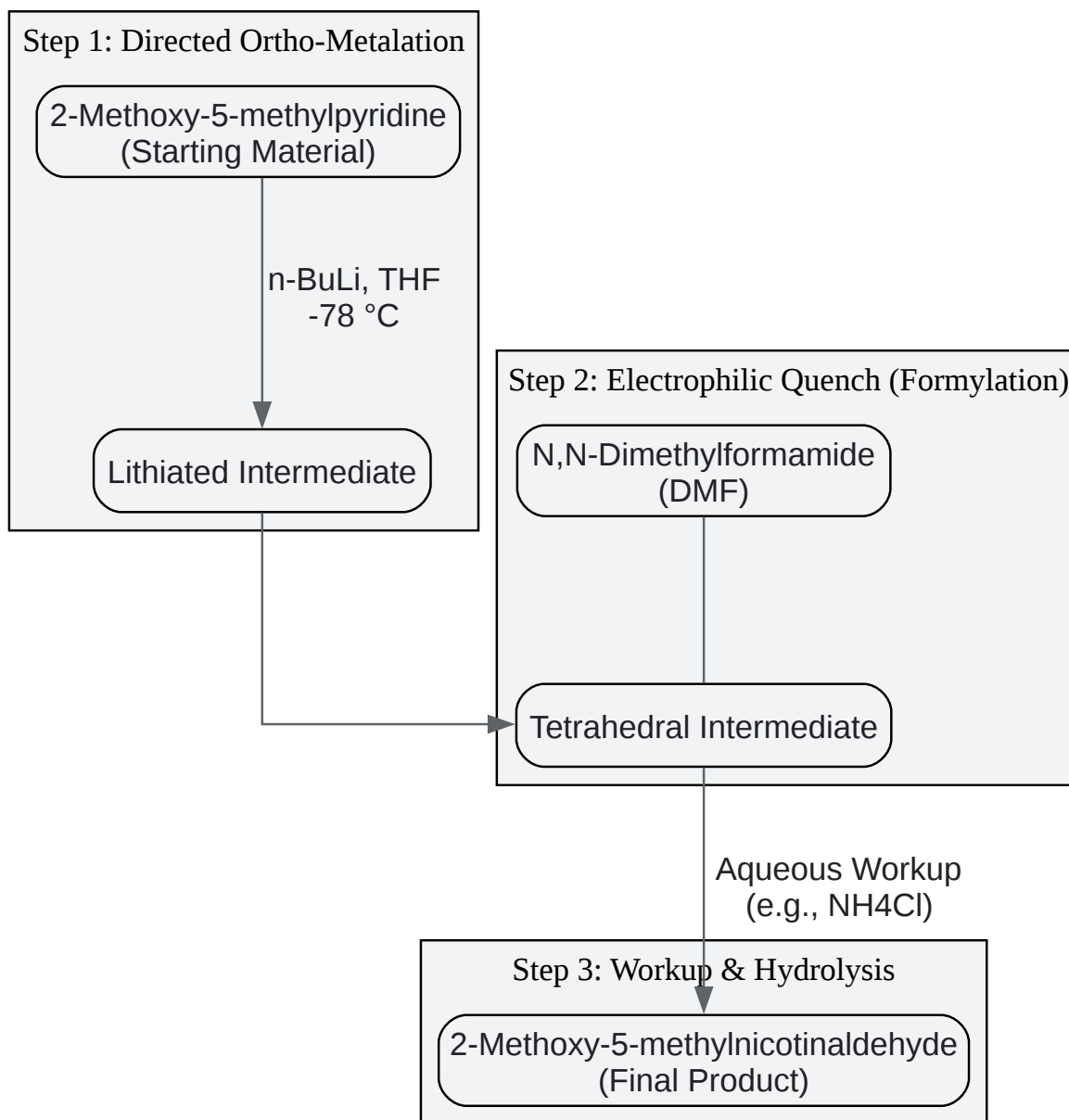
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR would show eight distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >190 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group shifted downfield. The methoxy and methyl carbons would appear at the higher-field end of the spectrum.[8]
- IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1700-1720 cm<sup>-1</sup> would be characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching vibrations for the aldehyde proton would appear around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>. Additionally, C=N and C=C stretching bands from the pyridine ring would be observed in the 1400-1600 cm<sup>-1</sup> region, and C-O stretching from the methoxy group would be visible around 1250 cm<sup>-1</sup>. [8]
- MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M<sup>+</sup>) would be observed at an m/z corresponding to the molecular weight (151.16). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition (C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>) with high accuracy. [4][8]

## PART 2: Synthesis Methodology

The construction of **2-Methoxy-5-methylnicotinaldehyde** requires a strategic approach. A robust and reproducible synthesis is paramount for researchers who depend on this intermediate. While various synthetic routes could be envisioned, a highly effective method involves the directed ortho-metalation (DoM) of 2-methoxy-5-methylpyridine, followed by formylation. This approach offers excellent regiochemical control.

### Proposed Synthetic Workflow: Directed Ortho-Metalation and Formylation

The methoxy group at the C2 position of the pyridine ring is a powerful directed metalating group (DMG). It effectively directs strong bases like n-butyllithium (n-BuLi) to deprotonate the adjacent C3 position, creating a lithiated intermediate that can then be quenched with an appropriate electrophile to install the aldehyde group.



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Caption: Proposed synthesis of **2-Methoxy-5-methylnicotinaldehyde**.

## Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

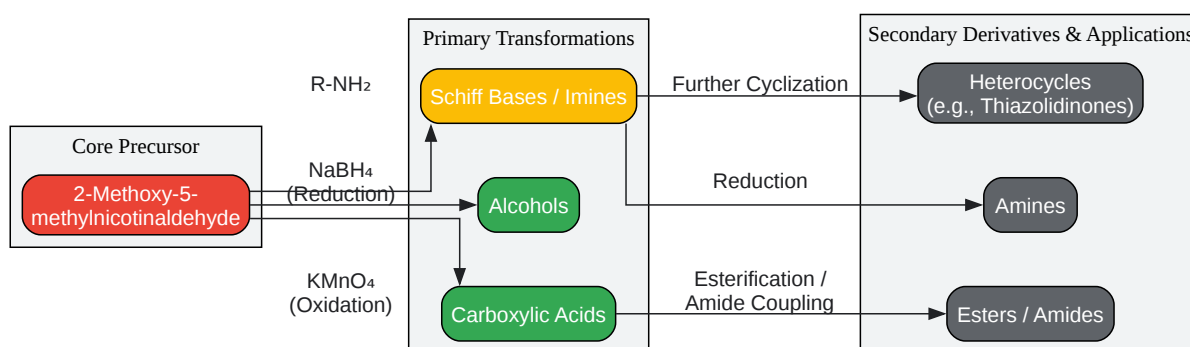
- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Starting Material Addition:** Add 2-methoxy-5-methylpyridine (1.0 equivalent) to the cooled THF.
- **Metalation:** Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is critical for the regioselectivity of the subsequent step.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.
- **Quenching:** Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filtered.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **2-Methoxy-5-methylnicotinaldehyde** as a pure liquid.
- **Validation:** The identity and purity of the final product should be confirmed using the spectroscopic methods outlined previously (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS).

## PART 3: Applications in Medicinal Chemistry & Drug Development

**2-Methoxy-5-methylnicotinaldehyde** is not an end product but a valuable starting point for creating molecules with potential therapeutic value. Its utility stems from the reactivity of the aldehyde and the inherent biological relevance of the substituted pyridine core.<sup>[1]</sup>

## Role as a Versatile Chemical Intermediate

The true power of this compound lies in its function as a molecular building block.[9] The aldehyde group is a gateway to a wide array of other functional groups and heterocyclic systems.



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Caption: Derivatization pathways from **2-Methoxy-5-methylnicotinaldehyde**.

- **Synthesis of Schiff Bases:** Condensation of the aldehyde with various primary amines readily forms Schiff bases (imines). These derivatives are widely investigated in medicinal chemistry and have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10]
- **Access to Nicotinic Acids:** Oxidation of the aldehyde group yields the corresponding 2-methoxy-5-methylnicotinic acid. Nicotinic acid derivatives are of immense interest due to their presence in many biologically active compounds and are explored as inhibitors for various enzymes.[1]
- **Formation of Novel Heterocycles:** The aldehyde can participate in multi-component reactions to construct more complex heterocyclic systems, which are a cornerstone of modern drug

discovery. For example, derivatives of related substituted aldehydes are used to create thiazolidinones and other structures with potential anticancer activity.[\[10\]](#)

- Reductive Amination: Reaction with an amine in the presence of a reducing agent (like sodium triacetoxyborohydride) provides direct access to secondary and tertiary amines, which are common functionalities in pharmaceutical agents.

The collective evidence from studies on related pyridine and nicotinic acid derivatives suggests that compounds synthesized from **2-Methoxy-5-methylnicotinaldehyde** could be promising candidates for screening against a range of diseases, including cancer and microbial infections.[\[11\]](#)[\[12\]](#)

## PART 4: Safety and Handling

As with any laboratory chemical, proper handling of **2-Methoxy-5-methylnicotinaldehyde** is essential to ensure personnel safety.

- General Precautions: Handle in accordance with good industrial hygiene and safety practices.[\[13\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin and eye contact.[\[13\]](#)[\[14\]](#)
- Hazards: The compound is classified as harmful if swallowed.[\[3\]](#) It may cause skin and eye irritation.[\[3\]](#)[\[13\]](#)
- First Aid:
  - If Swallowed: Call a poison center or doctor if you feel unwell.[\[13\]](#)
  - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[13\]](#)
  - In Case of Skin Contact: Wash with plenty of soap and water.[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[14\]](#) Keep away from heat and sources of ignition.

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